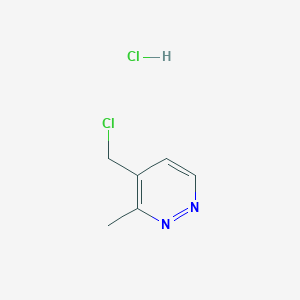

![molecular formula C18H31N3O6 B2611185 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263045-22-2](/img/structure/B2611185.png)

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

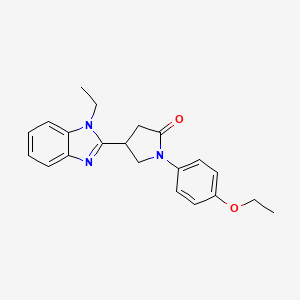

“4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid” is a chemical compound with immense potential in scientific research. Its versatile properties enable applications in drug discovery, protein engineering, and understanding biological processes. The compound has a molecular weight of 385.46 .

Synthesis Analysis

The synthesis method of “4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid” involves several steps . The process starts with the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate, followed by deprotection and amino protection steps . The reaction condition is mild, the operation is simple and convenient, the yield is high, and the industrial production is easy .Molecular Structure Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

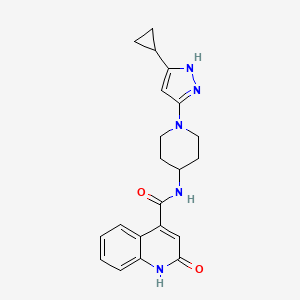

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications

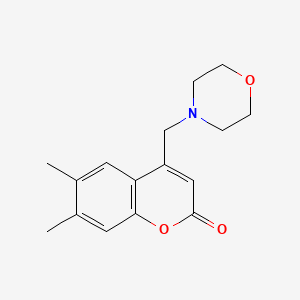

- Carboxylic acid-functionalized compounds like this one can serve as photosensitizers in PDT. PDT is a non-invasive cancer treatment that involves activating photosensitizing agents with light to generate reactive oxygen species, leading to tumor cell destruction. The carboxylic acid group allows for efficient anchoring onto nanoparticles, enhancing their effectiveness in PDT .

- The carboxylic acid moiety provides a convenient handle for conjugation with other molecules. Researchers have explored using this compound as a building block for drug delivery systems. By attaching therapeutic agents to the carboxylic acid group, it becomes possible to target specific tissues or cells .

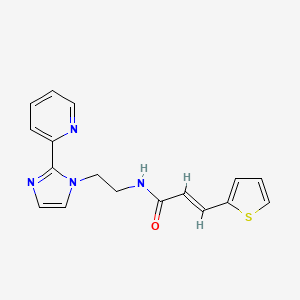

- The guanidino group in this compound makes it valuable in peptide chemistry. It can be used as a protecting group for amino acids during peptide synthesis. Additionally, the carboxylic acid functionality allows for peptide conjugation and modification .

- The density functional theory (DFT) studies mentioned in the research indicate that once anchored onto titanium dioxide (TiO~2~) nanoparticles, this compound could serve as a sensitizer for DSSCs. DSSCs are promising solar cell devices that use dye molecules to capture sunlight and convert it into electricity .

- Researchers have employed a 4-tert-butylbenzyl derivatization strategy for analyzing carboxylic acids by GC-MS. By converting carboxylic acids into their 4-tert-butylbenzyl esters, they enhance detectability and improve chromatographic separation .

- The compound’s carboxylic acid group can undergo various transformations. For instance, it can be converted to a protected amine, which is useful in organic synthesis. By circumventing the need for hydroxamic acid, this compound streamlines certain chemical reactions .

Photodynamic Therapy (PDT) Sensitizers

Drug Delivery Systems

Organic Synthesis and Peptide Chemistry

Materials Science: Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Analytical Chemistry: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical Transformations: Rearrangements and Functional Group Conversion

properties

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUNZZZNJUCWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)